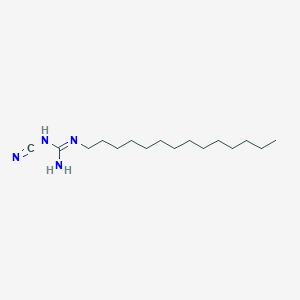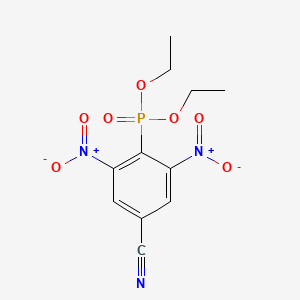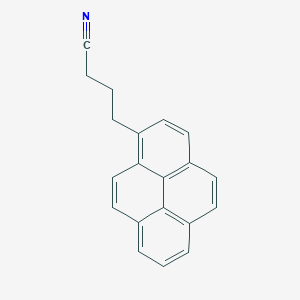
4-Isocyanato-1-methylcyclohex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isocyanato-1-methylcyclohex-1-ene is an organic compound with the molecular formula C8H11NO It is a derivative of cyclohexene, where an isocyanate group (-N=C=O) is attached to the fourth carbon atom, and a methyl group is attached to the first carbon atom
准备方法
Synthetic Routes and Reaction Conditions
4-Isocyanato-1-methylcyclohex-1-ene can be synthesized through several methods. One common approach involves the reaction of 4-methylcyclohex-1-ene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate chloroformate, which then undergoes a rearrangement to form the isocyanate group.
Another method involves the dehydration of 4-methylcyclohexan-1-ol using an acid catalyst such as phosphoric acid to form 4-methylcyclohex-1-ene, followed by the reaction with phosgene to introduce the isocyanate group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using continuous flow reactors. The process ensures efficient mixing and temperature control, which are crucial for the safe handling of reactive intermediates like phosgene. The final product is purified through distillation and other separation techniques to achieve the desired purity.
化学反应分析
Types of Reactions
4-Isocyanato-1-methylcyclohex-1-ene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes under mild conditions.
Amines: React with the isocyanate group to form ureas, often requiring a catalyst to proceed efficiently.
Catalysts: Such as dibutyltin dilaurate, are commonly used to accelerate the reactions involving isocyanates.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
科学研究应用
4-Isocyanato-1-methylcyclohex-1-ene has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which have applications in foams, adhesives, and coatings.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical applications due to its reactivity and ability to form stable linkages with biomolecules.
Industrial Applications: Utilized in the production of coatings, sealants, and elastomers with enhanced performance characteristics.
作用机制
The mechanism of action of 4-Isocyanato-1-methylcyclohex-1-ene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols and amines. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product (urethane or urea). The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
相似化合物的比较
Similar Compounds
4-Methylcyclohex-1-ene: Lacks the isocyanate group and is less reactive.
1-Methylcyclohex-1-ene: Similar structure but without the isocyanate group.
4-Acetyl-1-methylcyclohexene: Contains an acetyl group instead of an isocyanate group.
Uniqueness
4-Isocyanato-1-methylcyclohex-1-ene is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it valuable in the synthesis of polyurethanes and other advanced materials, distinguishing it from similar compounds that lack the isocyanate functionality .
属性
CAS 编号 |
59477-63-3 |
|---|---|
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC 名称 |
4-isocyanato-1-methylcyclohexene |
InChI |
InChI=1S/C8H11NO/c1-7-2-4-8(5-3-7)9-6-10/h2,8H,3-5H2,1H3 |
InChI 键 |
BOMDTEZQMUQCAI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(CC1)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)

![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)
![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)




![5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate](/img/structure/B14608929.png)




